2-Methyl-3,4,6-Trifluorbenzoesäure

Übersicht

Beschreibung

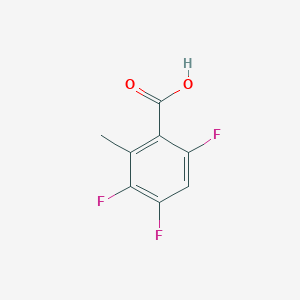

2-Methyl-3,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol It is a trifluorinated derivative of benzoic acid, characterized by the presence of three fluorine atoms and a methyl group on the benzene ring

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,4,6-trifluorobenzoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

Target of Action

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methylbenzoic acid with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by methylation and carboxylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols or aldehydes.

Substitution: Formation of substituted benzoic acids with various functional groups.

Vergleich Mit ähnlichen Verbindungen

2,3,6-Trifluorobenzoic acid: A trifluorinated analogue of benzoic acid, commonly used as a synthetic intermediate.

2,4,6-Trifluorobenzoic acid: Another trifluorinated benzoic acid derivative, used in the preparation of photosensitizers and pharmaceuticals.

Uniqueness: 2-Methyl-3,4,6-trifluorobenzoic acid is unique due to the presence of a methyl group in addition to the trifluoromethyl groups, which imparts distinct chemical and physical properties.

Biologische Aktivität

2-Methyl-3,4,6-trifluorobenzoic acid (CAS Number: 119916-22-2) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by three fluorine atoms and a methyl group on the benzoic acid framework, enhances its chemical reactivity and biological interactions.

- Molecular Formula: C8H6F3O2

- Molecular Weight: 202.13 g/mol

- Melting Point: Approximately 50 °C

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of 2-Methyl-3,4,6-trifluorobenzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity and influences binding affinity to protein targets, potentially leading to modulation of enzymatic activity or signal transduction pathways.

Biological Activity Overview

Research indicates that 2-Methyl-3,4,6-trifluorobenzoic acid exhibits several biological activities:

- Anti-inflammatory Effects: Studies suggest it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties: Preliminary investigations show potential for inducing apoptosis in cancer cells through modulation of cell cycle regulators.

- Enzyme Inhibition: The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of 2-Methyl-3,4,6-trifluorobenzoic acid on IL-15 signaling pathways. The compound demonstrated significant inhibition of IL-15Rα interactions in vitro, leading to reduced IL-15 activity. This suggests potential therapeutic applications in autoimmune disorders where IL-15 is implicated .

Case Study 2: Anticancer Potential

In another investigation, 2-Methyl-3,4,6-trifluorobenzoic acid was tested against various cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 3: Enzyme Inhibition

The compound was also assessed for its inhibitory effects on cyclooxygenase (COX) enzymes. It exhibited IC50 values comparable to known NSAIDs, indicating its potential as an anti-inflammatory agent through COX inhibition .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,4,6-trifluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435985 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119916-22-2 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?

A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.